

# Atto 465 Fluorescent Dye: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

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## Introduction

**Atto 465** is a fluorescent dye belonging to the acriflavine dye family, recognized for its strong absorption, high fluorescence quantum yield, and notable thermal and photostability.<sup>[1][2]</sup> This dye is characterized by a significant Stokes shift of approximately 55 nm in aqueous solutions and is moderately hydrophilic.<sup>[1]</sup> Its excitation spectrum falls within the range of 420-465 nm, making it a versatile tool for various fluorescence-based applications in life sciences, including the labeling of proteins, DNA, and RNA.<sup>[1][2]</sup> This guide provides a comprehensive overview of the core properties of **Atto 465**, detailed experimental protocols for its use, and visualizations of key workflows.

## Core Properties of Atto 465

The utility of a fluorescent dye is defined by its photophysical and chemical characteristics. **Atto 465** possesses a favorable combination of properties that make it suitable for a wide range of applications, from fluorescence microscopy to single-molecule detection.

## Photophysical Properties

The key photophysical parameters of **Atto 465** are summarized in the table below. These values are crucial for selecting appropriate excitation sources, emission filters, and for the quantitative analysis of fluorescence data.

Property	Value	Reference(s)
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	453 nm	
Maximum Emission Wavelength ( $\lambda_{em}$ )	506 nm	
Molar Extinction Coefficient ( $\epsilon$ )	$7.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield ( $\Phi$ )	0.75 (75%)	
Fluorescence Lifetime ( $\tau$ )	5.0 ns	
Stokes Shift	~53 nm	

## Chemical Properties and Stability

**Atto 465** exhibits good water solubility and is available with a variety of reactive groups for covalent labeling of biomolecules. The dye demonstrates high thermal and photostability, which is a critical feature for imaging applications that require prolonged or intense illumination. A derivative of **Atto 465**, **Atto 465-p**, has shown greater photostability compared to the free dye. While comprehensive data on the pH stability of **Atto 465**'s fluorescence across a wide pH range is not readily available, the recommended pH for labeling reactions provides insight into its stability under specific conditions. For instance, NHS ester-based labeling is optimally performed at a pH of 8.0-9.0, while maleimide-based labeling is most efficient at a pH of 7.0-7.5, suggesting the dye is stable in these ranges.

## Experimental Protocols

Covalent labeling of biomolecules is a primary application of **Atto 465**. The following sections provide detailed protocols for the conjugation of **Atto 465** to proteins and oligonucleotides using common reactive derivatives.

### Protein Labeling with **Atto 465** NHS Ester

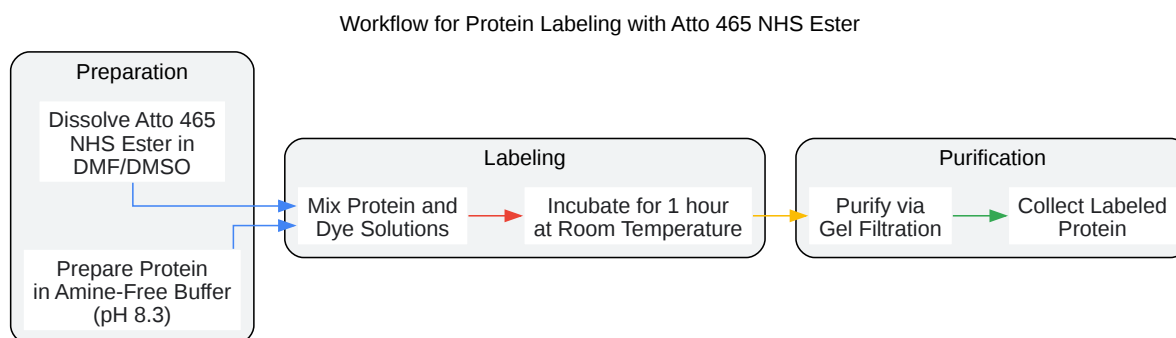
This protocol is suitable for labeling proteins via primary amines (e.g., lysine residues).

#### Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- **Atto 465** NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)

#### Methodology:

- Protein Preparation:
  - Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.
  - Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with the labeling buffer.
- Dye Preparation:
  - Immediately before use, dissolve the **Atto 465** NHS ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.
- Labeling Reaction:
  - While gently vortexing the protein solution, add the dissolved **Atto 465** NHS ester. A 3- to 10-fold molar excess of the dye to the protein is a good starting point.
  - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
  - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).
  - The first colored band to elute is the labeled protein.



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#### Workflow for Protein Labeling with **Atto 465** NHS Ester

## Protein Labeling with **Atto 465** Maleimide

This protocol is designed for labeling proteins via free sulfhydryl groups (e.g., cysteine residues).

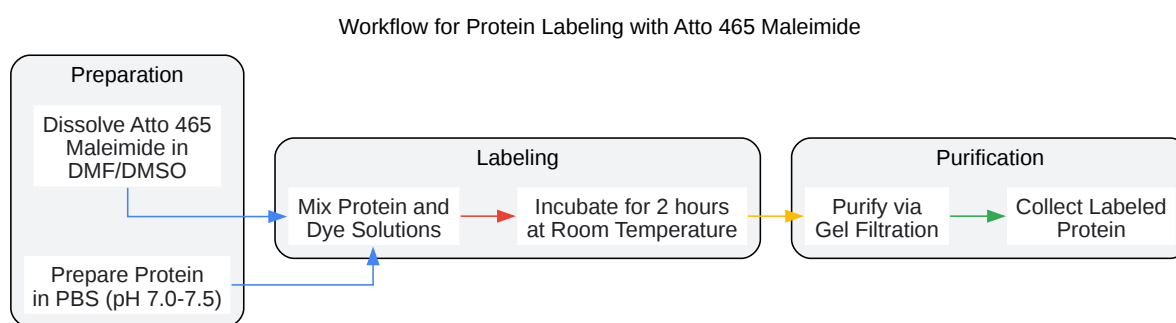
#### Materials:

- Protein of interest containing free sulfhydryl groups
- **Atto 465** maleimide
- Anhydrous DMF or DMSO
- Reaction buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
- (Optional) Reducing agent (e.g., DTT or TCEP)
- Purification column (e.g., Sephadex G-25)

#### Methodology:

- Protein Preparation:

- Dissolve the protein in the reaction buffer at a concentration of 2-5 mg/mL.
- If necessary, reduce disulfide bonds by incubating with a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.
- Dye Preparation:
  - Immediately before use, dissolve the **Atto 465** maleimide in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.
- Labeling Reaction:
  - Add a 10- to 20-fold molar excess of the dissolved **Atto 465** maleimide to the protein solution.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
  - Remove unreacted dye by gel filtration as described for the NHS ester labeling.



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Workflow for Protein Labeling with **Atto 465** Maleimide

## Oligonucleotide Labeling with Atto 465 NHS Ester

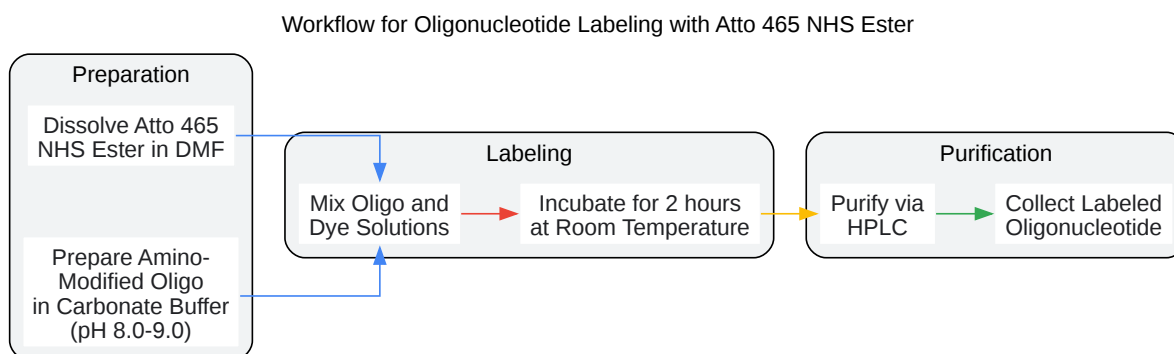
This protocol is for labeling amino-modified oligonucleotides.

### Materials:

- Amino-modified oligonucleotide
- **Atto 465** NHS ester
- Anhydrous DMF
- Labeling buffer: 0.2 M carbonate buffer, pH 8.0-9.0
- Purification system (e.g., HPLC)

### Methodology:

- Oligonucleotide and Dye Preparation:
  - Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.1 mM.
  - Prepare a 5 mg/mL solution of **Atto 465** NHS ester in anhydrous DMF.
- Labeling Reaction:
  - Add approximately 30  $\mu$ L of the dye solution to 50  $\mu$ L of the oligonucleotide solution.
  - Incubate the reaction for 2 hours at room temperature with shaking. For longer reaction times, the pH can be lowered to 7.0-7.5.
- Purification:
  - Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or gel filtration. Dual HPLC purification is recommended for high purity.



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Workflow for Oligonucleotide Labeling with **Atto 465** NHS Ester

## Conclusion

**Atto 465** is a robust and versatile fluorescent dye with properties that are well-suited for a variety of demanding applications in modern biological research and drug development. Its strong absorption, high quantum yield, and good photostability make it an excellent choice for sensitive and quantitative fluorescence-based assays. The availability of different reactive forms allows for straightforward and efficient labeling of a wide range of biomolecules. By following the detailed protocols provided in this guide, researchers can effectively utilize **Atto 465** to advance their scientific investigations.

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## References

- 1. ATTO-TEC GmbH - ATTO 465 [atto-tec.com]
- 2. ATTO 465 NHS-Ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- To cite this document: BenchChem. [Atto 465 Fluorescent Dye: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1263097#atto-465-fluorescent-dye-properties\]](https://www.benchchem.com/product/b1263097#atto-465-fluorescent-dye-properties)

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